molecular formula C12H8Cl2FNO B1519048 4-(2,4-Dichlorophenoxy)-3-fluoroaniline CAS No. 1039334-55-8

4-(2,4-Dichlorophenoxy)-3-fluoroaniline

Cat. No. B1519048
M. Wt: 272.1 g/mol
InChI Key: ATSXMWISGAYPBK-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It is a systemic herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .


Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate is produced by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .


Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases. For example, 2,4-Dichlorophenoxyacetic acid has the molecular formula Cl2C6H3OCH2CO2H .


Chemical Reactions Analysis

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, 2,4-Dichlorophenoxyacetic acid is a white to tan solid that decomposes rapidly in water .

Scientific Research Applications

1. Analytical Chemistry and Pharmaceuticals

The compound 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, used in pre-column derivatization for HPLC separation of chlorophenols, is closely related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline. This methodology is significant for analyzing pharmaceutical formulations, as it demonstrates the compound's utility in separating and detecting fluorescent ethers derived from chlorophenols, which are structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

2. Molecular Synthesis and Derivative Development

In organic chemistry, the synthesis and manipulation of polyfunctionalized compounds related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, have been explored. These studies lead to the development of new derivatives with unique substitution patterns, highlighting the compound's versatility in molecular synthesis and potential pharmaceutical applications (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).

3. Environmental Analysis and Remediation

Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, focuses on their environmental impact and remediation strategies. This includes studying their degradation processes, such as sonochemical degradation, which is relevant for environmental management and pollution control (Goskonda, Catallo, & Junk, 2002).

4. Fluorescence Probes and Biochemical Applications

Fluorescence probes based on compounds like 4-fluoroaniline, which is structurally akin to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, have been developed for detecting reactive oxygen species. This application is significant in biochemistry and medicine, indicating the potential of related compounds in biochemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

These compounds can be harmful. For example, 2,4-Dichlorophenoxyacetic acid is harmful if swallowed, suspected of causing cancer, and toxic to aquatic life .

Future Directions

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D, providing a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSXMWISGAYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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